molecular formula C16H11NO2S B12878134 2-[(Quinolin-4-yl)sulfanyl]benzoic acid CAS No. 88350-80-5

2-[(Quinolin-4-yl)sulfanyl]benzoic acid

Cat. No.: B12878134
CAS No.: 88350-80-5
M. Wt: 281.3 g/mol
InChI Key: XKFDLENCUIFJFW-UHFFFAOYSA-N
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Description

2-(Quinolin-4-ylthio)benzoic acid is an organic compound that features a quinoline ring attached to a benzoic acid moiety via a sulfur atom. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The quinoline ring is known for its biological activity, making derivatives of quinoline valuable in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Quinolin-4-ylthio)benzoic acid typically involves the reaction of 4-mercaptoquinoline with a benzoic acid derivative. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the thioether bond between the quinoline and benzoic acid moieties. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group.

Industrial Production Methods: Industrial production of 2-(Quinolin-4-ylthio)benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Quinolin-4-ylthio)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.

    Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

2-(Quinolin-4-ylthio)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent due to the biological activity of the quinoline ring.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(Quinolin-4-ylthio)benzoic acid is primarily related to its interaction with biological targets. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit specific enzymes or receptors, leading to its biological effects. The sulfur atom can also participate in redox reactions, contributing to the compound’s activity.

Comparison with Similar Compounds

    Quinoline-4-carboxylic acid: Shares the quinoline ring but lacks the sulfur linkage.

    4-Hydroxyquinoline: Contains a hydroxyl group instead of the thioether linkage.

    2-Mercaptobenzoic acid: Features a thiol group attached to the benzoic acid moiety.

Uniqueness: 2-(Quinolin-4-ylthio)benzoic acid is unique due to the presence of both the quinoline ring and the thioether linkage, which confer distinct chemical and biological properties. The combination of these structural features makes it a versatile compound for various applications.

Properties

CAS No.

88350-80-5

Molecular Formula

C16H11NO2S

Molecular Weight

281.3 g/mol

IUPAC Name

2-quinolin-4-ylsulfanylbenzoic acid

InChI

InChI=1S/C16H11NO2S/c18-16(19)12-6-2-4-8-14(12)20-15-9-10-17-13-7-3-1-5-11(13)15/h1-10H,(H,18,19)

InChI Key

XKFDLENCUIFJFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)SC3=CC=CC=C3C(=O)O

Origin of Product

United States

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